molecular formula C26H29Cl4FN6O3 B3028502 恩沙替尼盐酸盐 CAS No. 2137030-98-7

恩沙替尼盐酸盐

货号 B3028502
CAS 编号: 2137030-98-7
分子量: 634.4 g/mol
InChI 键: IERUINQRGJAECT-ISUJJMBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ensartinib hydrochloride, also known as ESB or X-396, is a novel anaplastic lymphoma kinase (ALK) inhibitor with additional activity against a spectrum of other kinases including Abelson murine leukemia (ABL), met proto-oncogene (MET), receptor tyrosine kinase (AXL), and v-ros UR2 sarcoma virus oncogene homolog 1 (ROS1). It is considered a safer alternative to other ALK inhibitors and is currently undergoing advanced clinical evaluation for the treatment of non-small cell lung cancer (NSCLC) .

Synthesis Analysis

The synthesis of ensartinib involves the formation of its chemical structure, which contains a dichloro-fluorophenyl ring and cyclic tertiary amine rings, such as piperazine. The process of bioactivation of ensartinib has been studied in human liver microsomes (HLMs), revealing that it can generate reactive intermediates during metabolism. These intermediates include epoxide and iminium intermediates, which are formed through unexpected metabolic pathways .

Molecular Structure Analysis

The molecular structure of ensartinib is characterized by the presence of a dichloro-fluorophenyl ring and piperazine rings. The piperazine ring, in particular, is susceptible to bioactivation through the generation of iminium ion intermediates. The dichloro-phenyl group is bioactivated through a special mechanism that has been elucidated using LC-MS/MS techniques .

Chemical Reactions Analysis

Ensartinib undergoes various chemical reactions during its metabolism. The bioactivation of the piperazine ring and the dichloro-phenyl group leads to the formation of reactive intermediates. These intermediates can be trapped and stabilized using trapping agents such as reduced glutathione (GSH) and potassium cyanide (KCN), which facilitate their detection by LC-MS/MS .

Physical and Chemical Properties Analysis

The pharmacokinetics of ensartinib have been studied in healthy subjects following oral administration. The drug is predominantly excreted in feces, with a smaller amount excreted in urine. Ensartinib and its metabolite M465 are the major circulating components in plasma. The drug has a mean terminal half-life of 27.2 hours in plasma, indicating its sustained presence in the system post-administration .

Ensartinib is also a potent inhibitor of ATP-binding cassette (ABC) drug efflux transporters such as ABCB1 and ABCG2, as well as cytochrome P450 biotransformation enzymes like CYP3A4 and CYP2C9. This inhibition can lead to pharmacokinetic drug-drug interactions (DDIs) and modulation of multidrug resistance (MDR) .

Relevant Case Studies

Clinical studies have shown that ensartinib is effective in both ALK TKI-naïve and crizotinib-resistant NSCLC patients, including those with central nervous system (CNS) disease. It has been generally well-tolerated, with most adverse events being Grade 1-2. The drug has shown promising results in inducing responses in patients with CNS disease and is being monitored for response and development of resistance using plasma sequencing .

科学研究应用

药代动力学和临床研究

  1. 药代动力学研究:恩沙替尼是一种为治疗非小细胞肺癌 (NSCLC) 而开发的药物,一项药代动力学研究重点关注了中国患者中的恩沙替尼。建立了一种高效液相色谱-串联质谱法 (HPLC-MS/MS) 方法,用于测定人血浆中的恩沙替尼,这对于评估其在临床试验中的疗效和安全性至关重要 (Li 等人,2023 年)

  2. 临床试验疗效和安全性:在中国进行的一项多中心 2 期试验评估了恩沙替尼对对克唑替尼治疗产生耐药性的 ALK 阳性 NSCLC 患者的疗效和安全性。该试验显示恩沙替尼具有显着的活性和耐受性,尤其是对脑转移患者 (Yang 等人,2019 年)

代谢和药代动力学相互作用

  1. 与药物外排转运蛋白和酶的相互作用:研究了恩沙替尼与 ATP 结合盒 (ABC) 药物外排转运蛋白和细胞色素 P450 生物转化酶的相互作用。研究发现,恩沙替尼有效调节由这些转运蛋白和酶介导的耐药性,影响其药代动力学和潜在的药物-药物相互作用 (Vagiannis 等人,2020 年)

  2. 代谢处置和药代动力学:一项关于恩沙替尼的药代动力学、代谢和排泄的研究表明,该药物主要通过粪便排出,并且在健康受试者中耐受性良好。这些信息对于了解恩沙替尼的安全性概况和适当剂量至关重要 (Zhou 等人,2020 年)

在 NSCLC 中的治疗应用

  1. 在 ALK 阳性 NSCLC 中的疗效:恩沙替尼在 ALK 阳性 NSCLC 患者中显示出疗效,包括对克唑替尼耐药的患者和中枢神经系统转移的患者。其有效的 ALK 抑制活性以及对其他激酶(如 MET 和 ABL)的活性在多项研究中得到强调 (Bauer 等人,2016 年); (Zhao 等人,2020 年); (Horn 等人,2017 年)

  2. 食物对药代动力学的影响:一项关于食物对健康中国受试者中恩沙替尼药代动力学影响的研究发现,食物摄入显着影响其吸收和血浆浓度,强调了在给药中考虑饮食因素的重要性 (Shao 等人,2021 年)

  3. 在 NSCLC 中的 I/II 期临床研究:恩沙替尼的安全性、药代动力学和抗肿瘤活性在一项 I/II 期研究中得到评估,该研究主要涉及 NSCLC 患者。该研究帮助确定了推荐的 II 期剂量,并证明了恩沙替尼在治疗 ALK 阳性 NSCLC 中的有效性 (Horn 等人,2018 年)

  4. 在 ALK 阳性 NSCLC 中的临床评估:一项恩沙替尼治疗晚期 ALK 阳性 NSCLC 的 1 期试验表明其有希望的抗肿瘤活性,包括在中枢神经系统转移患者和先前接受过 TKI 治疗的患者中 (Ma 等人,2022 年)

  5. 与克唑替尼的比较:恩沙替尼与克唑替尼在 ALK 阳性 NSCLC 患者中进行比较,显示出优越的疗效,尤其是在无进展生存期和颅内反应率方面,使其成为一线治疗的有价值选择 (Horn 等人,2021 年)

代谢物表征

  1. 稳定和反应性代谢物:一项研究表征了恩沙替尼在人肝微粒体中的稳定和反应性代谢物,提供了对其毒性特征和生物活化潜力的见解,这对于了解其安全性和有效性至关重要 (Abdelhameed 等人,2020 年)

  2. 对 NSCLC 细胞粘附、侵袭和迁移的抑制作用:研究探索了恩沙替尼对 NSCLC 细胞粘附、侵袭和迁移的抑制作用,强调了其除了激酶抑制活性之外的潜在治疗应用 (Zhang 等人,2019 年)

作用机制

Target of Action

Ensartinib hydrochloride is a potent and highly selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system . Ensartinib also targets other kinases such as ROS1 and c-Met .

Mode of Action

Ensartinib binds to and inhibits the activity of ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting these targets, ensartinib prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Biochemical Pathways

The primary pathway affected by ensartinib is the ALK pathway. ALK aberrations, such as gene fusions and mutations, can lead to continuous activation of downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, ensartinib disrupts these pathways, leading to reduced tumor growth .

Pharmacokinetics

Ensartinib is orally bioavailable and is primarily eliminated in feces . The mean total recovery of the drug was 101.21% of the radiolabeled dose, with 91.00% excreted in feces and 10.21% in urine . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

Ensartinib has demonstrated promising efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). It is 10-fold more potent than crizotinib at inhibiting the growth of ALK-positive lung cancer cell lines . Additionally, ensartinib potently inhibited ALK fusions engineered to have point mutations, L1196M and C1156Y, that are associated with crizotinib resistance .

Action Environment

The action of ensartinib can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, sex, liver and kidney function, and the presence of other medications . .

安全和危害

Ensartinib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUINQRGJAECT-ISUJJMBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ensartinib hydrochloride

CAS RN

2137030-98-7
Record name Ensartinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137030987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENSARTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2FR6VT1BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ensartinib hydrochloride
Reactant of Route 2
Ensartinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Ensartinib hydrochloride
Reactant of Route 4
Ensartinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Ensartinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Ensartinib hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。